molecular formula C12H14BrClN2O2 B6630837 N-(3-amino-2,2-dimethyl-3-oxopropyl)-3-bromo-2-chlorobenzamide

N-(3-amino-2,2-dimethyl-3-oxopropyl)-3-bromo-2-chlorobenzamide

Cat. No. B6630837
M. Wt: 333.61 g/mol
InChI Key: FXDUVZLVBNRSTO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-amino-2,2-dimethyl-3-oxopropyl)-3-bromo-2-chlorobenzamide, also known as BRD0705, is a small molecule inhibitor that targets the bromodomain and extra-terminal (BET) family of proteins. BET proteins are involved in the regulation of gene expression, and their dysregulation has been linked to various diseases, including cancer, inflammation, and cardiovascular disorders. In

Mechanism of Action

N-(3-amino-2,2-dimethyl-3-oxopropyl)-3-bromo-2-chlorobenzamide binds to the bromodomain of BET proteins, preventing their interaction with acetylated histones and other transcriptional co-activators. This leads to the inhibition of BET protein activity, resulting in the downregulation of target genes. The mechanism of action of N-(3-amino-2,2-dimethyl-3-oxopropyl)-3-bromo-2-chlorobenzamide is similar to other BET inhibitors, such as JQ1 and I-BET762.
Biochemical and Physiological Effects:
N-(3-amino-2,2-dimethyl-3-oxopropyl)-3-bromo-2-chlorobenzamide has been shown to have potent anti-proliferative and anti-inflammatory effects in various cell and animal models. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, as well as reduce inflammation in models of rheumatoid arthritis and sepsis. In addition, N-(3-amino-2,2-dimethyl-3-oxopropyl)-3-bromo-2-chlorobenzamide has been shown to have beneficial effects on cardiovascular function, including reducing blood pressure and improving endothelial function.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(3-amino-2,2-dimethyl-3-oxopropyl)-3-bromo-2-chlorobenzamide is its high potency and selectivity for BET proteins. This makes it a useful tool for studying the function of BET proteins in various biological processes. However, one limitation of N-(3-amino-2,2-dimethyl-3-oxopropyl)-3-bromo-2-chlorobenzamide is its poor solubility in aqueous solutions, which can make it difficult to work with in certain experimental settings.

Future Directions

There are several potential future directions for research on N-(3-amino-2,2-dimethyl-3-oxopropyl)-3-bromo-2-chlorobenzamide. One area of interest is the development of more potent and selective BET inhibitors based on the structure of N-(3-amino-2,2-dimethyl-3-oxopropyl)-3-bromo-2-chlorobenzamide. Another area of interest is the investigation of the role of BET proteins in various diseases, including cancer, inflammation, and cardiovascular disorders. Additionally, the development of more effective delivery methods for N-(3-amino-2,2-dimethyl-3-oxopropyl)-3-bromo-2-chlorobenzamide and other BET inhibitors could improve their therapeutic potential.

Synthesis Methods

The synthesis of N-(3-amino-2,2-dimethyl-3-oxopropyl)-3-bromo-2-chlorobenzamide involves a series of chemical reactions starting from commercially available starting materials. The key step in the synthesis is the coupling of 3-bromo-2-chlorobenzoic acid with N-(3-amino-2,2-dimethyl-3-oxopropyl)amine using standard peptide coupling reagents. The resulting intermediate is then subjected to a series of deprotection and purification steps to yield the final product, N-(3-amino-2,2-dimethyl-3-oxopropyl)-3-bromo-2-chlorobenzamide.

Scientific Research Applications

N-(3-amino-2,2-dimethyl-3-oxopropyl)-3-bromo-2-chlorobenzamide has been extensively studied for its potential therapeutic applications. It has been shown to inhibit the activity of BET proteins, leading to the downregulation of various oncogenes and pro-inflammatory genes. As a result, N-(3-amino-2,2-dimethyl-3-oxopropyl)-3-bromo-2-chlorobenzamide has been investigated as a potential treatment for cancer, inflammation, and cardiovascular diseases.

properties

IUPAC Name

N-(3-amino-2,2-dimethyl-3-oxopropyl)-3-bromo-2-chlorobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14BrClN2O2/c1-12(2,11(15)18)6-16-10(17)7-4-3-5-8(13)9(7)14/h3-5H,6H2,1-2H3,(H2,15,18)(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXDUVZLVBNRSTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CNC(=O)C1=C(C(=CC=C1)Br)Cl)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14BrClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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